methyl 3,4-dihydro-2H-1-benzopyran-8-carboxylate
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Overview
Description
Methyl 3,4-dihydro-2H-1-benzopyran-8-carboxylate is a chemical compound belonging to the class of benzopyrans Benzopyrans are heterocyclic compounds that contain a fused benzene and pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4-dihydro-2H-1-benzopyran-8-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-1-benzopyran with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dihydro-2H-1-benzopyran-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3,4-dihydro-2H-1-benzopyran-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antioxidant properties.
Material Science: The compound is explored for its use in the synthesis of polymers and advanced materials.
Biological Studies: It serves as a model compound in studies of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 3,4-dihydro-2H-1-benzopyran-8-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: A closely related compound with similar structural features.
2H-1-Benzopyran-2-one: Another benzopyran derivative with distinct chemical properties.
4H-1-Benzopyran-4-one: A compound with a different oxidation state and reactivity.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C11H12O3 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 3,4-dihydro-2H-chromene-8-carboxylate |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)9-6-2-4-8-5-3-7-14-10(8)9/h2,4,6H,3,5,7H2,1H3 |
InChI Key |
DRVBEQRQQFRWTC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1OCCC2 |
Origin of Product |
United States |
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